methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a morpholine ring, a pyridazine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via a Mannich condensation reaction involving morpholine, formaldehyde, and a suitable ketone.
Formation of the Benzoate Ester: The benzoate ester can be formed by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also features a morpholine ring and has been studied for its diverse biological activities.
2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone: This compound has a similar morpholine group and has been characterized for its crystal structure.
Uniqueness
Methyl 4-(2-{[6-(morpholin-4-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is unique due to the combination of its morpholine, pyridazine, and benzoate ester moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[[2-(6-morpholin-4-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-25-18(24)13-2-4-14(5-3-13)19-16(23)12-27-17-7-6-15(20-21-17)22-8-10-26-11-9-22/h2-7H,8-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLJUBWSHGYYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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